

Physical and chemical properties of Filipin III

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Compound of Interest		
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Filipin III: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Key Cholesterol Probe

Filipin III, the principal active component of the filipin complex, is a polyene macrolide antibiotic isolated from Streptomyces filipinensis. While possessing antifungal properties, its primary utility in modern research lies in its ability to specifically bind to 3-β-hydroxysterols, most notably cholesterol. This interaction produces a fluorescent signal, making Filipin III an invaluable tool for the detection, localization, and quantification of unesterified cholesterol in cellular membranes and tissues. This technical guide provides a comprehensive overview of Filipin III's properties, its mechanism of action, and detailed protocols for its application in a research setting.

Core Physical and Chemical Properties

Filipin III is a crystalline solid, typically appearing as a light yellow to yellow powder. It is highly sensitive to light and air, necessitating storage in a dark, controlled environment to prevent degradation.[1][2]

Table 1: Physical and Chemical Data for Filipin III



Property	Value	References
CAS Number	480-49-9	[3]
Molecular Formula	C35H58O11	[3]
Molecular Weight	654.83 g/mol	[3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	163-180 °C	
Purity	≥90% (HPLC)	
Storage Conditions	Store at -20°C, protect from light.	[1][2]

Table 2: Solubility of Filipin III

Solvent	Solubility	References
DMSO	≥ 10 mg/mL	[3]
DMF	5 mg/mL	[1][2]
Ethanol	1 mg/mL	[1][2]
Methanol	Soluble	
DMSO:PBS (1:4, pH 7.2)	~0.4 mg/mL	

Table 3: Spectral Properties of Filipin III

Spectral Property	Wavelength (nm)	References
UV-Vis Absorption Maxima (λmax)	323, 339, 357	
Fluorescence Excitation	340-380	[1][4]
Fluorescence Emission	385-470	[1][4]



Mechanism of Action and Effects on Cellular Signaling

Filipin III's biological activity stems from its high affinity for cholesterol. It inserts into the lipid bilayer and forms complexes with unesterified cholesterol, leading to the formation of ultrastructural aggregates.[1] This sequestration of cholesterol disrupts the integrity and fluidity of the cell membrane.

The disruption of cholesterol-rich microdomains, such as lipid rafts and caveolae, has significant downstream consequences for cellular signaling.[5][6][7] Caveolae, flask-shaped invaginations of the plasma membrane, are involved in endocytosis, transcytosis, and signal transduction.[5][8] By binding to cholesterol, Filipin III disassembles caveolae, thereby inhibiting caveolae-mediated endocytosis.[5][8] This provides a method to distinguish between clathrindependent and clathrin-independent endocytic pathways.[5][9]

Furthermore, the cholesterol-sequestering action of Filipin III can impact signaling pathways that are dependent on the integrity of lipid rafts. One such pathway is the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.[10][11][12] The Hh receptor, Patched, is thought to be involved in cholesterol transport, and the localization of key signaling components to the primary cilium is dependent on the lipid composition of the ciliary membrane.[10][12] By altering cholesterol availability, Filipin III can modulate Hh signaling.[10]



Mechanism of Filipin III Action and Impact on Signaling





Experimental Workflow for Filipin III Cell Staining **Cultured Cells** Wash with PBS (x3) Fix with 4% PFA (15-20 min) Prepare Filipin III Wash with PBS (x3) Working Solution (50 μg/mL) Incubate with Filipin III (30 min - 2 hr, in dark) Wash with PBS (x3) Mount Coverslip Image Immediately (Ex: 340-380 nm, Em: 385-470 nm) End:

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Fluorescence Data



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